molecular formula C9H16N2O3 B13500035 1-(Methylglycyl)piperidine-4-carboxylic acid

1-(Methylglycyl)piperidine-4-carboxylic acid

Cat. No.: B13500035
M. Wt: 200.23 g/mol
InChI Key: KASCVPFEBOIQLM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Another method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways. Piperidine derivatives often exhibit pharmacological activity by binding to specific receptors or enzymes, thereby modulating their function . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of 1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid lies in its specific structure and the resulting pharmacological activities, which may differ from other piperidine derivatives.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-[2-(methylamino)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-10-6-8(12)11-4-2-7(3-5-11)9(13)14/h7,10H,2-6H2,1H3,(H,13,14)

InChI Key

KASCVPFEBOIQLM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)N1CCC(CC1)C(=O)O

Origin of Product

United States

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